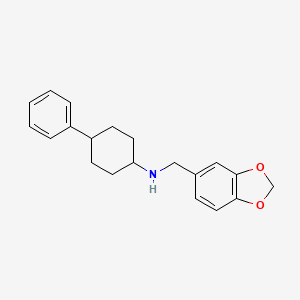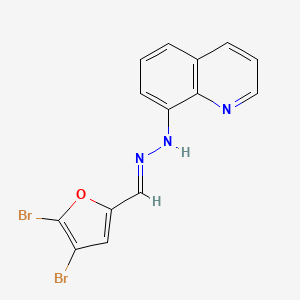
(1,3-benzodioxol-5-ylmethyl)(4-phenylcyclohexyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-benzodioxol-5-ylmethyl)(4-phenylcyclohexyl)amine, commonly known as Benzocycloheptenes or Benzofurans, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
Wirkmechanismus
Benzocycloheptenes act as agonists of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain. The sigma-1 receptor is involved in regulating various cellular functions, including calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by Benzocycloheptenes has been shown to have neuroprotective effects and to modulate neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that Benzocycloheptenes have various biochemical and physiological effects, including neuroprotection, modulation of neurotransmitter release, and regulation of calcium signaling. Benzocycloheptenes have been shown to have anti-inflammatory effects and to modulate the immune response. They have also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Benzocycloheptenes have several advantages for lab experiments, including their high affinity for the sigma-1 receptor, their neuroprotective effects, and their ability to modulate neurotransmitter release. However, there are also limitations to using Benzocycloheptenes in lab experiments, including their potential toxicity and the need for further research to fully understand their mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Benzocycloheptenes, including further exploration of their therapeutic potential in treating various neurological and psychiatric disorders, the development of more selective agonists and antagonists of the sigma-1 receptor, and the investigation of their potential as imaging agents for the sigma-1 receptor. Additionally, further research is needed to fully understand the mechanism of action of Benzocycloheptenes and their potential toxicity.
In conclusion, Benzocycloheptenes have gained significant attention in the field of scientific research due to their potential therapeutic applications in treating various neurological and psychiatric disorders. The high affinity of Benzocycloheptenes for the sigma-1 receptor and their neuroprotective effects make them a promising area of research. Further research is needed to fully understand their mechanism of action and potential toxicity, as well as to explore their therapeutic potential and develop more selective agonists and antagonists of the sigma-1 receptor.
Synthesemethoden
Benzocycloheptenes can be synthesized through various methods, including the reductive amination of ketones, the reduction of nitro compounds, and the cyclization of amides. One of the most commonly used methods for synthesizing Benzocycloheptenes is the reductive amination of ketones using sodium borohydride and ammonium chloride.
Wissenschaftliche Forschungsanwendungen
Benzocycloheptenes have been extensively studied for their potential therapeutic applications in treating various neurological and psychiatric disorders. Studies have shown that Benzocycloheptenes have a high affinity for the sigma-1 receptor, which is involved in regulating various cellular functions, including calcium signaling, protein folding, and cell survival. Benzocycloheptenes have been shown to have neuroprotective effects, and they have been studied for their potential to treat depression, anxiety, and cognitive impairment.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-4-16(5-3-1)17-7-9-18(10-8-17)21-13-15-6-11-19-20(12-15)23-14-22-19/h1-6,11-12,17-18,21H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCMTVPLRRUYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5844297.png)

![N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline](/img/structure/B5844322.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5844329.png)

![N-(4-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5844334.png)


![3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B5844361.png)

![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5844371.png)
![N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5844372.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)